molecular formula C20H20ClN3OS B14151277 (2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine CAS No. 1049203-64-6

(2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine

Cat. No.: B14151277
CAS No.: 1049203-64-6
M. Wt: 385.9 g/mol
InChI Key: MGCPSTZIYADROA-UHFFFAOYSA-N
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Description

(2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a morpholine ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions: The phenyl groups are introduced through nucleophilic substitution reactions using appropriate aryl halides.

    Morpholine Ring Introduction: The morpholine ring is incorporated via a nucleophilic substitution reaction with a suitable morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Aryl halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2(3H)-imine: Lacks the morpholine ring, making it less versatile in certain applications.

    (2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(piperidin-4-yl)-1,3-thiazol-2(3H)-imine: Contains a piperidine ring instead of a morpholine ring, which may alter its biological activity.

Uniqueness

The presence of the morpholine ring in (2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine provides unique chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

1049203-64-6

Molecular Formula

C20H20ClN3OS

Molecular Weight

385.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C20H20ClN3OS/c1-15-2-8-18(9-3-15)22-20-24(23-10-12-25-13-11-23)19(14-26-20)16-4-6-17(21)7-5-16/h2-9,14H,10-13H2,1H3

InChI Key

MGCPSTZIYADROA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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